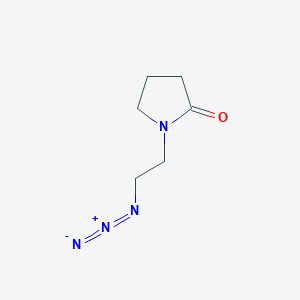

1-(2-Azidoethyl)pyrrolidin-2-one

Description

1-(2-Azidoethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by an azidoethyl group (-CH₂CH₂N₃) attached to the nitrogen atom of the pyrrolidin-2-one ring. Its molecular formula is C₆H₁₀N₄O, with a molecular weight of 154.17 g/mol. The azide functional group confers unique reactivity, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, polymer synthesis, and pharmaceutical probe development.

Properties

IUPAC Name |

1-(2-azidoethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQUZOAPFHVUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Alkylation of Pyrrolidin-2-one Esters with 2-Azidoethyl Triflates

A prominent method involves the α-alkylation of pyrrolidin-2-one esters using 2-azidoethyl trifluoromethanesulfonate (2-azidoethyl triflate) as the alkylating agent. This approach was detailed in a recent study focusing on the synthesis of 3-substituted pyrrolidin-2-ones and piperidin-2-ones.

-

- The ester of pyrrolidin-2-one is reacted with 2-azidoethyl triflate under conditions promoting α-alkylation.

- The resulting azido ester intermediate is then subjected to azide reduction and ring closure to yield the target lactam.

-

- Azide reduction is achieved either in batch or continuous flow hydrogenation.

- Continuous flow reduction uses a H-Cube® Mini Plus reactor with Pd/C catalyst and electrochemically generated hydrogen.

- The crude azido ester dissolved in methanol (0.25 M) is pumped through the catalyst cartridge at 0.5 mL/min.

- Complete conversion to the amine intermediate is confirmed by TLC and LC-MS.

- Subsequent heating induces ring closure to form the lactam.

-

- Both batch and flow protocols provide comparable yields.

- This method offers a streamlined synthesis with good control over reaction parameters and scalability.

| Step | Conditions | Outcome/Yield |

|---|---|---|

| α-Alkylation | Ester + 2-azidoethyl triflate | Azido ester intermediate |

| Azide reduction (batch) | Pd/C, H2, MeOH, room temp | Complete conversion to amine |

| Azide reduction (flow) | H-Cube® Mini Plus, Pd/C, 0.5 mL/min flow | Complete conversion, scalable |

| Ring closure | Heating | Formation of 1-(2-Azidoethyl)pyrrolidin-2-one |

This method is documented in detail in Arkivoc 2024 (1) 202412235 by Brunotte et al.

Halogenation and Nucleophilic Substitution Route (Patent Method)

Another industrially relevant approach involves multi-step synthesis starting from pyrrolidone derivatives, as described in Korean patent KR101325589B1.

-

- Reduction of Pyrrolidone: Pyrrolidone is first reduced with sodium borohydride to yield hydroxypyrrolidine.

- Halogenation: The hydroxypyrrolidine is halogenated at low temperature (0 °C to −20 °C) to form a halide intermediate.

- Nucleophilic Substitution: The halide is reacted with an alkoxide or other nucleophiles to introduce the 2-azidoethyl group.

- Nitroalkylation and Reduction: Nitroethane is used to form a nitroethylidene intermediate, which is then reduced via hydrogenation using palladium catalysts to yield the aminoethyl derivative.

- Final Azide Introduction: The aminoethyl group can be converted to the azidoethyl group through azidation reactions.

-

- This method is designed for industrial scalability, emphasizing cost-effectiveness and yield optimization.

- The process avoids cumbersome purification steps by using crystallization and phase separations.

-

- The overall yield reported is moderate (around 15% in some cases).

- Purity and side reactions require careful control.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction | Sodium borohydride, 0–50 °C | Quantitative conversion |

| Halogenation | Halogenating agent, 0 to −20 °C | Formation of halide intermediate |

| Nucleophilic substitution | Alkoxide, nitroethane | Formation of nitroethylidene |

| Reduction | Pd catalyst, H2 | Conversion to aminoethyl derivative |

| Azidation | Azide source (e.g., NaN3) | Formation of azidoethyl group |

This method is described in detail in the Korean patent KR101325589B1.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| α-Alkylation with 2-azidoethyl triflate | Pyrrolidin-2-one ester | α-Alkylation, azide reduction, ring closure | High yield, scalable, flow chemistry compatible | Requires triflate reagents |

| Halogenation and nucleophilic substitution (Patent) | Pyrrolidone derivatives | Reduction, halogenation, substitution, hydrogenation | Industrially scalable, cost-effective | Moderate yield, multi-step |

| Photochemical NBS method | Pyrrolidinone derivatives | Photochemical bromination, azidation | Useful for labeling, isotope studies | Not suited for bulk synthesis |

Research Findings and Practical Considerations

- The α-alkylation method with azidoethyl triflate is currently the most efficient and well-documented synthetic route, providing a clean conversion to the target compound with good yields and amenable to continuous flow processing for industrial application.

- The patent method offers a viable industrial alternative but involves more steps and lower overall yield, requiring optimization for purity and scalability.

- Photochemical approaches remain niche and are mostly used for specialized research purposes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts, organic solvents like dimethyl sulfoxide.

Major Products:

Substitution: Various substituted pyrrolidin-2-one derivatives.

Reduction: 1-(2-Aminoethyl)pyrrolidin-2-one.

Cycloaddition: 1-(2-Triazolylethyl)pyrrolidin-2-one.

Scientific Research Applications

1-(2-Azidoethyl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

1-(2-Azidoethyl)pyrrolidin-2-one can be compared with other azido-substituted compounds and pyrrolidinone derivatives:

1-(2-Azidoethyl)pyrrolidine: Lacks the carbonyl group, leading to different reactivity and applications.

2-Azidoethylamine: Simpler structure, used primarily in basic organic synthesis.

N-Azidoethylpyrrolidinone: Similar structure but with variations in substitution patterns, affecting its chemical behavior and applications.

Uniqueness: 1-(2-Azidoethyl)pyrrolidin-2-one is unique due to the combination of the azido group and the pyrrolidinone ring, which imparts distinct reactivity and versatility in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and functional group impacts among 1-(2-Azidoethyl)pyrrolidin-2-one and analogous compounds:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Azidoethyl)pyrrolidin-2-one, and what methodologies are commonly employed?

- Methodology : A two-step synthesis is often used:

Precursor preparation : Start with 1-(2-Bromoethyl)pyrrolidin-2-one (CAS 117018-99-2), which can undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

Azide introduction : Ensure strict temperature control to avoid explosive side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the azido product.

- Alternative route : Adapt domino reactions using iodine catalysis (e.g., three-component reactions with γ-butyrolactam derivatives) .

Q. How should researchers handle and store 1-(2-Azidoethyl)pyrrolidin-2-one to ensure safety and stability?

- Safety protocols :

- Avoid friction, heat, or shock due to the azide group’s explosivity. Use blast shields and small-scale reactions.

- Store in airtight, light-resistant containers at 2–8°C, away from reducing agents or metals .

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-(2-Azidoethyl)pyrrolidin-2-one?

- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 210–254 nm .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm azide integration (δ ~3.5 ppm for -CH₂-N₃) and pyrrolidinone carbonyl (δ ~175 ppm) .

- IR : Detect azide stretch (~2100 cm⁻¹) and lactam carbonyl (~1680 cm⁻¹) .

- Reference standards : Compare against pharmacopeial impurities (e.g., 2-pyrrolidone derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide-related byproducts during synthesis?

- Parameter tuning :

- Solvent : Use DMF or acetonitrile to enhance NaN₃ solubility while avoiding protic solvents that promote hydrolysis.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency at lower temperatures (40–50°C) .

Q. What strategies resolve contradictions in reported bioactivity data for azidoalkyl-pyrrolidinone derivatives?

- Structural analogs : Compare 1-(2-Azidoethyl)pyrrolidin-2-one with fluorophenyl (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) or benzodiazepine hybrids to isolate substituent effects .

- Assay validation : Use orthogonal assays (e.g., cell viability vs. target-binding studies) to confirm mechanism-specific activity .

Q. How can computational chemistry predict the reactivity and stability of 1-(2-Azidoethyl)pyrrolidin-2-one?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.